molecular formula C10H5BrF4N2O B13896007 N-(4-Bromo-5-fluoro-1H-indol-7-YL)-2,2,2-trifluoro-acetamide

N-(4-Bromo-5-fluoro-1H-indol-7-YL)-2,2,2-trifluoro-acetamide

Cat. No.: B13896007
M. Wt: 325.06 g/mol
InChI Key: ZFGFUZIYWXKKQA-UHFFFAOYSA-N
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Description

N-(4-Bromo-5-fluoro-1H-indol-7-YL)-2,2,2-trifluoro-acetamide is a halogenated indole derivative featuring a trifluoroacetamide moiety at the 7-position of the indole ring, with bromo and fluoro substituents at the 4- and 5-positions, respectively. The trifluoroacetamide group contributes to metabolic stability and lipophilicity, while the halogen substituents influence electronic properties and molecular interactions.

Properties

Molecular Formula

C10H5BrF4N2O

Molecular Weight

325.06 g/mol

IUPAC Name

N-(4-bromo-5-fluoro-1H-indol-7-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H5BrF4N2O/c11-7-4-1-2-16-8(4)6(3-5(7)12)17-9(18)10(13,14)15/h1-3,16H,(H,17,18)

InChI Key

ZFGFUZIYWXKKQA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=C(C=C2NC(=O)C(F)(F)F)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Halogen Substituents

Several indole-based acetamides with halogen substitutions have been synthesized and characterized (Table 1). For example:

  • N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) has a chloro-fluoro-phenyl side chain, resulting in a higher melting point (192–194°C) compared to derivatives with bulkier substituents like naphthyl (10k, 175–176°C) .
  • N-(4-Bromo-5-fluoro-1H-indol-7-YL)-2,2,2-trifluoro-acetamide shares the bromo-fluoro motif but lacks the 4-chlorobenzoyl and methoxy groups present in 10j–10m.

Table 1: Physical Properties of Selected Indole Acetamides

Compound Substituents (Indole Core/Side Chain) Yield (%) Melting Point (°C)
10j 3-Cl, 4-F-phenyl 8 192–194
10k Naphthalen-1-yl 6 175–176
10l 4-Nitrophenyl 14 190–191
Target Compound (Inferred) 4-Br, 5-F-indole; CF₃-acetamide N/A N/A
Role of Trifluoroacetyl vs. Trichloroacetyl Groups

The trifluoroacetamide group in the target compound contrasts with trichloroacetyl derivatives (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide in ). Trichloroacetyl groups exhibit stronger electron-withdrawing effects, which may enhance crystallinity but reduce metabolic stability compared to trifluoroacetyl moieties . For instance, trichloro derivatives in form monoclinic or orthorhombic crystals with distinct lattice parameters, whereas trifluoro groups (as in and ) may favor different packing modes due to smaller van der Waals radii of fluorine.

Crystallographic and Spectroscopic Comparisons
  • Crystal Packing: Meta-substituted trichloroacetamides () adopt planar conformations with intermolecular hydrogen bonding, while trifluoro derivatives (e.g., ’s coumarin-based analogue) exhibit non-coplanar arrangements due to fluorine’s electronegativity .
  • Spectroscopic Data : The target compound’s ¹H-NMR would likely show deshielded indole protons (δ 7.0–8.0 ppm) similar to 4f in , where fluorophenyl groups cause upfield shifts .

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